4-((1-(Tert-butoxycarbonyl)azetidin-3-yl)methyl)benzoic acid
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Overview
Description
4-((1-(Tert-butoxycarbonyl)azetidin-3-yl)methyl)benzoic acid is a synthetic organic compound that features a benzoic acid moiety linked to an azetidine ring, which is protected by a tert-butoxycarbonyl (Boc) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)benzoic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a [3+2] cycloaddition reaction involving suitable precursors.
Introduction of the Boc Protecting Group: The azetidine ring is then protected with a tert-butoxycarbonyl group using Boc anhydride in the presence of a base such as triethylamine.
Attachment to Benzoic Acid: The protected azetidine is then coupled with a benzoic acid derivative using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesizers and large-scale reactors to facilitate the reactions under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
4-((1-(Tert-butoxycarbonyl)azetidin-3-yl)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Reduction: The azetidine ring can be reduced under specific conditions to form different azetidine derivatives.
Substitution: The Boc group can be removed under acidic conditions to yield the free azetidine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) are typically employed to remove the Boc group.
Major Products
Oxidation: Carboxylate derivatives of benzoic acid.
Reduction: Various azetidine derivatives.
Substitution: Free azetidine.
Scientific Research Applications
4-((1-(Tert-butoxycarbonyl)azetidin-3-yl)methyl)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-((1-(Tert-butoxycarbonyl)azetidin-3-yl)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The Boc-protected azetidine ring can act as a rigid linker in the design of bifunctional molecules, influencing the 3D orientation and formation of ternary complexes . This property is particularly useful in the development of PROTACs, which target proteins for degradation .
Comparison with Similar Compounds
Similar Compounds
- 5-(1-(Tert-butoxycarbonyl)azetidin-3-yl)pyrazine-2-carboxylic acid
- 1-((1-(Tert-butoxycarbonyl)azetidin-3-yl)methyl)-1H-pyrazole-4-carboxylic acid
- 2-(6-(1-(Tert-butoxycarbonyl)azetidin-3-yl)pyrazin-2-yl)acetic acid
Uniqueness
4-((1-(Tert-butoxycarbonyl)azetidin-3-yl)methyl)benzoic acid is unique due to its specific structural features, including the benzoic acid moiety and the Boc-protected azetidine ring.
Properties
Molecular Formula |
C16H21NO4 |
---|---|
Molecular Weight |
291.34 g/mol |
IUPAC Name |
4-[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]methyl]benzoic acid |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-9-12(10-17)8-11-4-6-13(7-5-11)14(18)19/h4-7,12H,8-10H2,1-3H3,(H,18,19) |
InChI Key |
PIJHRQRCUAAJJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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